molecular formula C₃₃H₃₄FN₂NaO₅ B1156670 3-Fluoro Atorvastatin Sodium Salt

3-Fluoro Atorvastatin Sodium Salt

Cat. No.: B1156670
M. Wt: 580.62
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within HMG-CoA Reductase Inhibitor Research

Statins function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. rxlist.comdroracle.aidroracle.ai This inhibition leads to a decrease in cholesterol production within the liver. patsnap.comdroracle.ai In response, the liver increases the number of low-density lipoprotein (LDL) receptors on its surface, which enhances the clearance of LDL cholesterol from the bloodstream. patsnap.comdroracle.ai The development of new HMG-CoA reductase inhibitors, including fluorinated analogs, is a cornerstone of cardiovascular disease management research. patsnap.comnih.gov

The exploration of fluorinated statins like 3-Fluoro Atorvastatin (B1662188) Sodium Salt is driven by the potential to create molecules with improved efficacy and pharmacokinetic profiles compared to their non-fluorinated counterparts. nih.goveurekaselect.com

Rationale for Fluorine Incorporation in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to favorably alter their biological properties. nih.goveurekaselect.comnih.gov This is due to fluorine's unique characteristics, including its small size and high electronegativity. nih.govbenthamscience.com

A key advantage of fluorination in drug design is the potential to enhance metabolic stability. eurekaselect.comnih.govnih.gov The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. nih.gov By strategically placing fluorine atoms at sites that are susceptible to metabolic oxidation, the rate of drug metabolism can be slowed, leading to a longer duration of action and potentially improved bioavailability. nih.govmdpi.com This increased stability can result in a more consistent therapeutic effect. nih.gov

Historical Perspective on Synthetic Statin Development and Analog Generation

The journey of statin development began with the discovery of naturally occurring compounds. In the 1970s, Japanese biochemist Akira Endo isolated mevastatin (B1676542) from the fungus Penicillium citrinum. news-medical.netlgcstandards.com This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus by researchers at Merck. news-medical.netnih.gov Lovastatin became the first statin to receive FDA approval in 1987. news-medical.net

These initial discoveries paved the way for the development of semi-synthetic and fully synthetic statins. lgcstandards.comnih.gov Simvastatin (B1681759) was a semi-synthetic derivative of lovastatin. news-medical.netlgcstandards.com The first fully synthetic statin was fluvastatin (B1673502), followed by others like atorvastatin, rosuvastatin (B1679574), and pitavastatin. lgcstandards.comnih.govnih.gov Atorvastatin, first synthesized in 1985 by Bruce Roth at Parke-Davis (later acquired by Pfizer), became a blockbuster drug. wikipedia.orgnewdrugapprovals.org The development of these synthetic statins allowed for greater structural diversity and the opportunity to fine-tune their pharmacological properties, leading to the generation of numerous analogs, including fluorinated derivatives, in the ongoing quest for improved therapies. nih.govrsc.org

Properties

Molecular Formula

C₃₃H₃₄FN₂NaO₅

Molecular Weight

580.62

Synonyms

Sodium (3R,5R)-7-(2-(3-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 Fluoro Atorvastatin Sodium Salt

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 3-Fluoro Atorvastatin (B1662188) reveals a convergent synthetic strategy. The molecule is deconstructed at key chemical bonds to identify the primary building blocks. The main disconnections are made at the central pyrrole (B145914) ring and the chiral dihydroxyheptanoate side chain. acs.orgnih.gov This approach allows for the independent synthesis of two major fragments, which are then combined in a later step. rsc.org

The key precursors identified through this analysis are:

A highly substituted 1,4-diketone: This precursor contains the necessary isopropyl and phenyl groups and is designed to react with a primary amine to form the pyrrole core. For 3-Fluoro Atorvastatin, one of the phenyl groups on this precursor is substituted with fluorine at the 3-position.

A chiral amino-side chain: This component provides the (3R,5R)-dihydroxyheptanoate side chain crucial for the molecule's activity. rsc.org It is typically synthesized with protecting groups on the hydroxyl and carboxyl functionalities to prevent unwanted side reactions during the pyrrole formation. A common intermediate is tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. researchgate.net

A fluorinated aniline (B41778) derivative: This serves as the source of the N-phenylcarbamoyl group attached to the pyrrole ring.

Conventional Synthetic Routes

The conventional synthesis of atorvastatin and its analogs is a well-established process that has been optimized for industrial-scale production. nih.gov It hinges on the reliable formation of the central pyrrole ring and the precise construction of the chiral side chain.

Pyrrole Ring Formation via Paal-Knorr Condensation and Variants

The cornerstone of the synthesis is the Paal-Knorr pyrrole condensation, a classic and robust method for forming substituted pyrroles. acs.orgnih.govnih.gov This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound (the diketone precursor) with a primary amine (the chiral side-chain precursor). acs.orgnih.gov

The reaction is typically carried out in a solvent mixture, such as heptane (B126788) and toluene (B28343) or tetrahydrofuran (B95107), and is often catalyzed by a weak acid like pivalic acid. rsc.org The condensation proceeds through the formation of an enamine intermediate, followed by cyclization and subsequent dehydration to yield the highly substituted pyrrole ring. rsc.org

Variants and alternative strategies to the standard Paal-Knorr synthesis have been developed to improve efficiency. These include one-pot Stetter/Paal-Knorr reaction sequences and the Hantzsch pyrrole synthesis, which can reduce the number of synthetic steps. acs.orgnih.gov

Chiral Side Chain Construction Methodologies

The synthesis of the chiral side chain with its two stereocenters ((3R, 5R) configuration) is a critical challenge. rsc.org Several methodologies have been developed to achieve the required high stereochemical purity.

One common approach is to utilize a "chiral pool" strategy, starting from readily available, inexpensive chiral molecules. However, the development of asymmetric synthesis routes has become more prevalent. These routes often involve stereoselective reduction of a ketone precursor. For instance, a β-ketoester can be reduced to the corresponding (R)-hydroxy ester, which then serves as a building block for the rest of the side chain. This reduction is often accomplished using a borane (B79455) reagent in the presence of a chiral catalyst.

The fully constructed side chain, bearing a primary amino group, is then ready for the Paal-Knorr condensation with the diketone precursor.

Derivatization to Sodium Salt Form

The final step in the synthesis is the conversion of the atorvastatin ester intermediate into its pharmaceutically active sodium salt form. The synthesis is often carried out using a tert-butyl ester to protect the carboxylic acid of the side chain. google.com

This transformation is achieved through saponification (base-catalyzed hydrolysis) of the ester. newdrugapprovals.org The protected atorvastatin intermediate is treated with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent system, such as methanol/water or tetrahydrofuran/water. google.combiomolther.orgnih.gov This reaction cleaves the ester bond, yielding the sodium carboxylate salt. google.com The resulting 3-Fluoro Atorvastatin Sodium Salt typically precipitates from the reaction mixture as a white solid and can be isolated by filtration, washed, and dried to high purity. google.combiomolther.org

Advanced Synthetic Methodologies

To enhance the efficiency, sustainability, and stereoselectivity of the synthesis, advanced methodologies incorporating biocatalysis have been developed.

Chemo-Enzymatic Approaches for Optically Active Intermediates

Chemo-enzymatic methods are particularly powerful for constructing the chiral side chain. nih.govresearchgate.net These approaches leverage the high stereoselectivity of enzymes to create the desired chiral centers, often under mild reaction conditions. researchgate.netnih.gov

A key application is the enzymatic reduction of a keto-ester precursor to generate a chiral hydroxy-ester. nih.gov Ketoreductases (KREDs) are frequently employed for this purpose. researchgate.netrsc.org These enzymes, often in combination with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with exceptionally high enantiomeric excess (>99% e.e.). rsc.org

Another advanced enzymatic strategy involves the use of halohydrin dehalogenases (HHDH) or deoxyribose-phosphate aldolase (B8822740) (DERA) to build key chiral intermediates for the side chain from simpler starting materials. rsc.orgresearchgate.net These biocatalytic steps offer significant advantages over traditional chemical methods by reducing the need for hazardous reagents, minimizing waste, and simplifying purification processes, making them highly attractive for industrial applications. rsc.orgresearchgate.net

Table of Mentioned Compounds

Common Name/TypeIUPAC Name or Description
This compoundSodium (3R,5R)-7-(2-(3-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate synthinkchemicals.com
Atorvastatin(3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Pivalic Acid2,2-Dimethylpropanoic acid
Tert-butyl ester intermediateAn ester form of the atorvastatin side chain used as a protecting group.
1,4-Diketone PrecursorA key building block for the Paal-Knorr synthesis, e.g., 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. acgpubs.org
Chiral Amino-Side Chain PrecursorA key building block containing the protected diol and a primary amine, e.g., tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Sodium HydroxideNaOH
Ketoreductase (KRED)An enzyme class that catalyzes the reduction of ketones to alcohols.
Halohydrin Dehalogenase (HHDH)An enzyme class used in the synthesis of chiral epoxides and alcohols.
Deoxyribose-phosphate aldolase (DERA)An enzyme that can catalyze aldol (B89426) reactions to form C-C bonds with stereocontrol.

Multicomponent Reaction (MCR) Applications in Intermediate Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like atorvastatin and its analogs from simple starting materials in a single step. acs.orgnih.gov This strategy aligns with the principles of green chemistry by improving atom economy and reducing waste. google.com

Another significant MCR approach involves the use of münchnone (1,3-oxazolium-5-olate) cycloadditions. acs.orgnih.govresearchgate.net A late-stage, regioselective 1,3-dipolar münchnone cycloaddition has been a key step in a total synthesis of atorvastatin. nih.govresearchgate.net This method, however, initially required a five-step sequence to prepare one of the key intermediates. nih.gov By integrating MCR chemistry, specifically the Ugi reaction, the synthesis of this intermediate was streamlined to just two steps. acs.org

A one-pot synthesis method for an atorvastatin calcium intermediate, 4-(4-fluorophenyl)-2-(2-methylpropanoyl)-3-phenyl-4-oxo-N-phenyl butyramide, has been developed using a multi-component, one-pot approach. google.com This method involves the reaction of N-Phenylpropinylamides with 4-fluorobenzaldehyde (B137897) and isobutyraldehyde, catalyzed by a Pd-ligand complex in the presence of Cu(SbF)6)2. This process is reported to have a high yield (around 80-87%) and is suitable for industrial-scale production due to its simplicity, readily available raw materials, and reduced environmental impact. google.com

The Paal-Knorr synthesis is a classical and industrially significant method for constructing the pyrrole core of atorvastatin. acs.orgresearchgate.net MCR strategies have also been applied to optimize this route. For example, a one-pot Stetter/Paal–Knorr reaction sequence catalyzed by N-heterocyclic carbenes (NHCs) has been developed. acs.org

These MCR-based synthetic strategies demonstrate a clear advantage in terms of efficiency and convergence over traditional linear syntheses.

Stereoselective and Enantiopure Synthesis Techniques

The biological activity of atorvastatin and its analogs is highly dependent on the stereochemistry of the 3,5-dihydroxyheptanoate side chain. Therefore, stereoselective and enantiopure synthesis techniques are critical for producing the desired (3R,5R)-isomer.

A variety of methods have been developed to achieve the synthesis of the optically active side chain. These include both chemical and chemo-enzymatic approaches. researchgate.net One efficient method involves the stereoselective introduction of two chiral centers using a single diketoreductase. nih.gov This biocatalytic approach offers a simple and effective route for preparing the chiral side chains of statins through the double reduction of a β,δ-diketo ester. nih.gov

The synthesis of (S,S)-atorvastatin, an epimer of atorvastatin, has been reported starting from the commercially available ethyl (S)-4-cyano-3-hydroxybutanoate. researchgate.net The process involves several steps, including reaction with tert-butyl lithioacetate, reduction with sodium borohydride (B1222165) in the presence of diethyl(methoxy)borane to form a diol, protection of the diol as an acetal, and subsequent reaction with a diketone intermediate to yield the protected (S,S)-atorvastatin. researchgate.net

The synthesis of a key chiral intermediate for atorvastatin, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, has been achieved through a process that starts with the Henry reaction of nitromethane (B149229) and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate (B1210297). researchgate.net The resulting nitroaldol is then acetylated and reduced with sodium borohydride to provide tert-butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl] acetate. Finally, catalytic hydrogenation of the nitro group yields the desired chiral amine intermediate. researchgate.net

The introduction of bulky aryl substituents at the 3-position of the pyrrole ring in atorvastatin analogs can create an additional chiral axis, leading to atropisomers. mdpi.com The synthesis of these atropisomeric analogs often requires specialized techniques to control the rotational barrier and achieve the desired diastereomer. A zirconium-catalyzed method for pyrrole cascade cyclization has been adapted for this purpose. mdpi.com

Impurity Profiling and Controlled Synthesis of Related Analogs

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the quality and safety of the final drug product. veeprho.com The types and levels of impurities in atorvastatin and its analogs can vary depending on the synthetic route and process parameters.

Identification of Process-Related Impurities and Byproducts

Several process-related impurities and byproducts have been identified in the synthesis of atorvastatin and its analogs. These can arise from starting materials, intermediates, or side reactions during the manufacturing process.

Common impurities include:

Desfluoro Atorvastatin : This impurity lacks the fluorine atom on the phenyl ring. researchgate.net

Diastereomers : Epimers such as (3S,5S)-atorvastatin and (3S,5R)-atorvastatin can be formed. researchgate.net

Atorvastatin Lactone : This is a common degradation product and can also be formed during synthesis. researchgate.net

Diamino Atorvastatin : This impurity can result from impure starting materials or side reactions during the formation of the pyrrole ring. researchgate.net

Atorvastatin Epoxide (Impurity D) : An epoxide impurity that can be formed during the synthesis. pharmaffiliates.com

The following table summarizes some of the known process-related impurities of atorvastatin.

Impurity NameAlternate Name(s)Source/Formation
Desfluoro AtorvastatinAtorvastatin Related Compound ALacks the fluorine atom on the phenyl ring. researchgate.netpharmaffiliates.com
(3S,5S)-AtorvastatinAtorvastatin Related Compound EA diastereomer of atorvastatin. researchgate.netpharmaffiliates.com
Atorvastatin Lactone-A common degradation product and process impurity. researchgate.net
Diamino AtorvastatinAtorvastatin EP Impurity FCan result from impure amine starting materials. researchgate.netveeprho.com
Atorvastatin EpoxideAtorvastatin Related Compound DAn epoxide impurity formed during synthesis. pharmaffiliates.com
Difluoro AtorvastatinAtorvastatin EP Impurity CContains an additional fluorine atom. veeprho.com

Strategies for Impurity Synthesis and Characterization

To effectively control impurities, it is often necessary to synthesize them as reference standards for analytical method development and validation. researchgate.net The synthesis of several atorvastatin impurities has been reported.

For example, the desfluoro analog of atorvastatin has been synthesized and characterized. researchgate.net The synthesis of the (3S,5S) and (3S,5R) epimers has also been described, providing standards for chiral HPLC analysis. researchgate.net

The synthesis of a protected form of EP impurity-F has been achieved through two different routes. rasayanjournal.co.in One route involves the self-condensation of an amine intermediate, followed by a Paal-Knorr condensation. rasayanjournal.co.in The other route involves the reaction of a protected atorvastatin ester with sodium hydroxide. rasayanjournal.co.in

The characterization of these synthesized impurities is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm their structures. researchgate.netresearchgate.net

Molecular Mechanisms and Pharmacological Research Preclinical, Non Human Models

HMG-CoA Reductase Inhibition Kinetics and Binding Affinity

3-Fluoro Atorvastatin (B1662188) Sodium Salt is an impurity of Atorvastatin and a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. veeprho.comcymitquimica.comusbio.nettcichemicals.com The inhibitory activity of statins is concentration-dependent, with most exhibiting 50% inhibition at nanomolar concentrations. helsinki.fi For instance, the IC50 values for several statins are as follows: rosuvastatin (B1679574) (5.4 nM), atorvastatin (8.2 nM), cerivastatin (B1668405) (10.0 nM), simvastatin (B1681759) (11.2 nM), fluvastatin (B1673502) (27.6 nM), and pravastatin (B1207561) (44.1 nM). researchgate.net

The binding of statins to HMG-CoA reductase is a complex interplay of enthalpic and entropic contributions. nih.gov While entropy is the primary driver for the binding of fluvastatin, pravastatin, cerivastatin, and atorvastatin at 25°C, enthalpy plays a more significant role for rosuvastatin. nih.gov The HMG-like moiety of statin molecules occupies the HMG binding site of the enzyme. nih.govresearchgate.net Type II statins, which include atorvastatin and its fluorinated analogs, feature a fluorophenyl group that allows for additional binding interactions. nih.govresearchgate.net Specifically, the fluorine atom in atorvastatin can increase binding affinity through an electrostatic interaction with the side chain of Arg590 in the enzyme's active site. researchgate.net

Microcalorimetry titration experiments have reported a binding enthalpy of -10.9 Kcal/mol for atorvastatin calcium with HMG-CoA reductase. researchgate.net The inhibition constants (K(i)) for various statins range from 2 to 250 nM, with a clear correlation between stronger binding affinity and greater binding enthalpy. nih.gov

Stereochemical Influences on Enzyme Interaction and Activity

Statins are chiral compounds, and their stereochemistry significantly impacts their biological activity. nih.gov Atorvastatin has two asymmetric centers, resulting in four possible enantiomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). nih.gov The clinically used form is the (3R,5R)-enantiomer.

Different enantiomers can exhibit varied pharmacodynamic and toxicodynamic properties. nih.gov For example, (3S,5S)-Atorvastatin has little to no inhibitory activity against HMG-CoA reductase. caymanchem.com It also differs from other atorvastatin enantiomers in its cytotoxicity and its effects on the pregnane (B1235032) X receptor and cytochrome P450 isoforms. caymanchem.com Studies on fluvastatin have shown that the (3R, 5S) enantiomer has a 30-fold higher therapeutic activity than the (3S, 5R) enantiomer. researchgate.net In one experiment, the IC50 value for (3R,5S)-fluvastatin was significantly lower than that for (3S,5R)-fluvastatin, indicating the latter is largely inactive. helsinki.fi

Investigation of Pleiotropic Effects in Preclinical Models (Molecular and Cellular Pathways)

Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that are independent of cholesterol reduction. nih.govfortunejournals.comfortunejournals.comscienceopen.com These effects include anti-inflammatory, antioxidant, and immunomodulatory actions. scienceopen.com

Anti-Inflammatory Pathways and Modulations

Statins have demonstrated significant anti-inflammatory properties in various preclinical models. fortunejournals.comfortunejournals.com Atorvastatin has been shown to inhibit the inflammatory response in atherosclerotic mice by reducing levels of inflammatory factors such as IL-1β, TNF-α, and IL-18. nih.gov It can also suppress NLRP3 inflammasome activation and the secretion of these inflammatory cytokines. nih.gov In vitro studies using macrophages have shown that atorvastatin can attenuate inflammation by inducing autophagy. nih.gov Furthermore, atorvastatin has been found to reduce levels of proinflammatory cytokines like TNF, IL-1, and IL-6. nih.gov In human THP-1 macrophages, atorvastatin and rosuvastatin have been observed to suppress monosodium urate-induced inflammation by augmenting the production of the anti-inflammatory cytokine IL-37. mdpi.com

Antioxidant Mechanisms and Oxidative Stress Mitigation

Statins also exert antioxidant effects, which may contribute to their protective cardiovascular benefits. nih.gov Atorvastatin has been shown to attenuate myocardial ischemia/reperfusion injury in rats by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX), and decreasing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov The mechanism for this is potentially linked to the activation of the Nrf2 transcription factor, a key regulator of cellular antioxidant responses. nih.govnih.gov Statins can induce the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1), protecting cells from the damaging effects of oxidative stress. nih.gov

Cellular Signaling Pathway Modulation (e.g., Rho/ROCK, PI3K)

Statins can influence various cellular signaling pathways. One of the key pathways affected is the Rho/Rho kinase (ROCK) pathway, which is involved in pro-atherogenic processes. nih.gov By inhibiting the synthesis of isoprenoid intermediates, statins prevent the activation of signaling proteins like Rho. scienceopen.com High-dose atorvastatin has been shown to rapidly inhibit the Rho/ROCK pathway in humans with atherosclerosis, an effect that is independent of cholesterol reduction. nih.gov Atorvastatin has also been observed to significantly inhibit the phosphorylation of mTOR, suggesting the involvement of the mTOR pathway in its cellular effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Atorvastatin Analogs

Structure-activity relationship (SAR) studies of atorvastatin derivatives have provided valuable insights for prodrug design and understanding metabolic activation. researchgate.net The introduction of a fluorine atom into the atorvastatin structure, as seen in 3-Fluoro Atorvastatin, can influence its biological activity. The p-fluorophenyl group is a common feature in synthetic statins and is thought to enhance biological activity and deactivate the ring against certain metabolic enzymes. nih.gov

Studies on atorvastatin esters, thioesters, and amides have shown that susceptibility to hydrolysis by enzymes like human carboxylesterase 1 (hCES1) is influenced by the size of the acyl and alkoxy groups and steric hindrance. researchgate.net Susceptibility to human carboxylesterase 2 (hCES2) increases with a decrease in electron density around the alkoxy group of the substrate. researchgate.net These findings are crucial for designing prodrugs with controlled metabolic activation. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the preclinical evaluation of drug candidates, offering profound insights into the molecular interactions that govern their pharmacological activity. In the case of 3-Fluoro Atorvastatin Sodium Salt, these in silico approaches have been pivotal in elucidating its potential as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide valuable information about the binding affinity and the specific interactions between a ligand, such as 3-Fluoro Atorvastatin, and its target protein, HMG-CoA reductase.

Studies on atorvastatin and its analogues have identified key amino acid residues within the HMG-CoA reductase active site that are crucial for binding. nih.gov These interactions are predominantly electrostatic and hydrophobic in nature. The introduction of a fluorine atom, as in 3-Fluoro Atorvastatin, is predicted to modulate these interactions, potentially enhancing the inhibitory activity of the compound. nih.gov The fluorophenyl group present in Type 2 statins, like atorvastatin, is known to contribute to their binding affinity. nih.gov

Key interacting residues in the HMG-CoA reductase active site for atorvastatin-like compounds include Lys735, Arg590, Asp690, and Asn686. nih.gov The binding of atorvastatin itself involves hydrogen bonds with residues such as Ser565, Glu559, Asn755, Lys691, Asp690, Arg590, Lys692, and Ser684. wustl.edu It is hypothesized that 3-Fluoro Atorvastatin would form a similar network of interactions, with the fluorine atom potentially influencing the strength and geometry of these bonds.

Interacting Residue in HMG-CoA ReductasePotential Interaction Type with Atorvastatin AnaloguesSignificance
Arg590Hydrogen Bonding, ElectrostaticCrucial for anchoring the inhibitor within the active site.
Lys735Hydrogen Bonding, ElectrostaticContributes to the overall binding affinity.
Asp690Hydrogen Bonding, ElectrostaticForms key interactions with the inhibitor.
Asn686Hydrogen BondingParticipates in the hydrogen bond network.
Ser565Hydrogen BondingInteracts with the carbonyl group of atorvastatin.

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule and how these properties influence its reactivity and interactions. For 3-Fluoro Atorvastatin, these calculations are instrumental in characterizing the electronic effects of the fluorine substituent.

The introduction of a fluorine atom, a highly electronegative element, into the atorvastatin scaffold induces significant changes in the molecule's electronic distribution. While specific numerical data for 3-Fluoro Atorvastatin are not detailed in the available literature, general principles of quantum chemistry allow for a qualitative understanding. The fluorine atom is expected to act as a weak electron-withdrawing group, influencing the charge distribution across the aromatic ring to which it is attached.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. It is anticipated that the introduction of a fluorine atom would modulate the HOMO and LUMO energy levels of atorvastatin, thereby affecting its interaction with HMG-CoA reductase.

Quantum Chemical ParameterPredicted Effect of 3-Fluoro SubstitutionImplication for Pharmacological Activity
Mulliken Charge DistributionIncreased negative charge on the fluorine atom and altered charges on adjacent carbon atoms.Influences electrostatic interactions with the enzyme's active site.
HOMO EnergyLikely to be lowered due to the electronegativity of fluorine.Affects the molecule's ability to donate electrons.
LUMO EnergyMay be lowered, but to a lesser extent than HOMO.Affects the molecule's ability to accept electrons.
HOMO-LUMO GapThe net effect on the gap will determine changes in chemical reactivity and stability.Modulates the overall binding affinity and inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For atorvastatin and its analogs, QSAR models have been developed to predict their inhibitory potency against HMG-CoA reductase and to guide the design of new, more effective inhibitors.

A significant 3D-QSAR study on 120 atorvastatin analogues, including fluorinated derivatives, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence biological activity.

The results of this study indicated that both hydrophobic and electrostatic fields play a crucial role in the inhibitory activity of these compounds. nih.gov The CoMFA and CoMSIA models revealed that:

Steric Fields: Favorable steric interactions are important for activity.

Electrostatic Fields: The presence of electronegative groups in certain regions and electropositive groups in others can enhance potency. The introduction of fluorine atoms was found to potentially improve inhibitory activity. nih.gov

QSAR Model ComponentGeneral Findings for Atorvastatin AnaloguesImplication for 3-Fluoro Atorvastatin Design
CoMFA (Comparative Molecular Field Analysis)Steric and electrostatic fields are significant predictors of activity. The best model showed a q² of 0.558 and an r² of 0.977. nih.govThe position of the fluorine atom in the 3-position likely contributes favorably to the electrostatic field.
CoMSIA (Comparative Molecular Similarity Indices Analysis)In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are important. The best model had a q² of 0.582 and an r² of 0.919. nih.govThe fluorine atom can influence local hydrophobicity and potentially engage in non-classical hydrogen bonding, impacting the CoMSIA fields.
Key Predictive FieldsHydrophobic and electrostatic fields were identified as key determinants of inhibitory activity. nih.govThe electronic and hydrophobic properties of the 3-fluoro substituent are expected to positively influence these fields, leading to enhanced potency.

Metabolic Investigations and Biotransformation Pathways Preclinical, in Vitro

Cytochrome P450-Mediated Metabolism (CYP3A4, CYP3A5)

The primary route of metabolism for atorvastatin (B1662188) is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestines. drugbank.comfda.govnih.gov It is anticipated that 3-Fluoro Atorvastatin Sodium Salt would also be a substrate for CYP3A4, and potentially CYP3A5, which shares a high degree of substrate similarity with CYP3A4. nih.gov

For this compound, hydroxylation is also the expected primary metabolic pathway. The fluorine atom is positioned on the phenyl ring that is not typically hydroxylated in the parent atorvastatin molecule. Therefore, it is probable that ortho- and para-hydroxylation of the other phenyl ring, analogous to atorvastatin, would still occur, leading to the formation of active metabolites. However, the electronic effects of the fluorine atom could potentially influence the rate and regioselectivity of these reactions.

Table 1: Potential Active Metabolites of 3-Fluoro Atorvastatin via CYP-Mediated Hydroxylation

Parent CompoundPotential Active MetaboliteExpected Metabolic Reaction
3-Fluoro Atorvastatin2-hydroxy-3-fluoro-atorvastatinOrtho-hydroxylation
3-Fluoro Atorvastatin4-hydroxy-3-fluoro-atorvastatinPara-hydroxylation

Note: This table is predictive and based on the known metabolism of atorvastatin. Specific experimental verification for 3-Fluoro Atorvastatin is required.

In vitro studies with human liver microsomes have detailed the enzyme kinetics of atorvastatin hydroxylation. The metabolism to its hydroxylated metabolites follows Michaelis-Menten kinetics. nih.gov The regioselectivity of the hydroxylation, favoring the ortho- and para- positions, is a key feature of its metabolism.

The introduction of a fluorine atom in the 3-position of the phenyl ring could alter the enzyme kinetics and regioselectivity of hydroxylation for this compound. The strong electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, potentially affecting its interaction with the active site of CYP3A4. This could lead to altered affinity (Km) and/or turnover rate (Vmax) compared to the non-fluorinated parent drug.

Glucuronidation and Other Conjugation Pathways

Following oxidation, atorvastatin and its hydroxylated metabolites can undergo glucuronidation, a phase II metabolic process that increases water solubility and facilitates excretion. nih.govnih.gov Uridinediphosphoglucuronyltransferases (UGTs), specifically UGT1A1 and UGT1A3, are responsible for the formation of atorvastatin acyl glucuronide. drugbank.comnih.govnih.gov The ortho-hydroxy metabolite also undergoes further glucuronidation. fda.gov

It is highly probable that 3-Fluoro Atorvastatin and its hydroxylated metabolites would also be substrates for UGT enzymes. The primary site of glucuronidation on atorvastatin is the carboxylic acid group, which is distant from the fluorinated phenyl ring. Therefore, the fluorine substitution is not expected to directly hinder the glucuronidation process.

Table 2: Potential Glucuronidation Pathways for 3-Fluoro Atorvastatin and its Metabolites

SubstrateConjugation ReactionPotential Metabolite
3-Fluoro AtorvastatinAcyl Glucuronidation3-Fluoro Atorvastatin Acyl Glucuronide
2-hydroxy-3-fluoro-atorvastatinGlucuronidation2-hydroxy-3-fluoro-atorvastatin Glucuronide
4-hydroxy-3-fluoro-atorvastatinGlucuronidation4-hydroxy-3-fluoro-atorvastatin Glucuronide

Note: This table is predictive and based on the known metabolism of atorvastatin. Specific experimental verification for 3-Fluoro Atorvastatin is required.

Influence of Fluorine Substitution on Metabolic Stability and Clearance Pathways

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. By blocking a potential site of metabolism, fluorination can lead to a longer half-life and improved bioavailability.

In the case of 3-Fluoro Atorvastatin, the fluorine atom is placed on a phenyl ring. While this specific position is not the primary site of oxidative metabolism in atorvastatin, the electronic perturbation caused by the fluorine atom might indirectly affect the metabolic stability of the molecule. It could potentially decrease the rate of CYP3A4-mediated hydroxylation, leading to a slower clearance compared to atorvastatin. However, without direct experimental data, this remains a hypothesis.

Preclinical Metabolic Stability Studies (In Vitro Liver Microsomes, Hepatocytes)

Preclinical metabolic stability studies using in vitro systems such as liver microsomes and hepatocytes are standard practice to predict the in vivo clearance of a new chemical entity. For atorvastatin, such studies have confirmed its extensive metabolism in human liver microsomes. researchgate.net

While specific data for this compound is not available in the reviewed literature, it is standard procedure for any new drug candidate to undergo such preclinical evaluation. These studies would involve incubating the compound with human and animal liver microsomes or hepatocytes and monitoring its disappearance over time. The results would provide key parameters such as intrinsic clearance and half-life, which are crucial for predicting its in vivo pharmacokinetic profile. The comparison of these parameters with those of atorvastatin would quantitatively define the impact of the fluorine substitution on its metabolic stability.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating 3-Fluoro Atorvastatin (B1662188) Sodium Salt from its parent compound, Atorvastatin, as well as from other impurities and degradation products. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-Fluoro Atorvastatin Sodium Salt, offering high resolution and sensitivity for both quantification and purity determination. nih.govnih.gov The method typically employs a reverse-phase column, which separates compounds based on their hydrophobicity. nih.gov While specific methods for 3-Fluoro Atorvastatin are not extensively published, established methods for Atorvastatin and its impurities provide a strong basis for its analysis. A typical HPLC method would utilize a C18 or C8 column with a gradient elution. mdpi.comresearchgate.net The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724), sometimes with the addition of tetrahydrofuran (B95107) to improve peak shape. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength around 245-248 nm. nih.govnih.gov The introduction of a fluorine atom would slightly alter the retention time compared to Atorvastatin, allowing for its separation and quantification.

Table 1: Representative HPLC Parameters for Analysis of Atorvastatin and Related Compounds

Parameter Typical Conditions
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18/C8
Mobile Phase A Water: Trifluoroacetic Acid (100:0.10 v/v)
Mobile Phase B Acetonitrile: Trifluoroacetic Acid (100:0.10 v/v)
Gradient Elution A time-based gradient from ~40% to 90% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 245 nm

| Injection Volume | 10 µL |

This table represents typical conditions for atorvastatin and its impurities; specific parameters may need optimization for this compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and improved sensitivity. oup.com For this compound, a UPLC method would offer a more efficient separation from closely related impurities. researchgate.net The higher pressure tolerance of UPLC systems allows for the use of longer columns and/or higher flow rates, further enhancing separation efficiency. mdpi.com A stability-indicating UPLC method for Atorvastatin has been developed using a C18 column with a gradient of acetonitrile and ammonium acetate (B1210297) buffer, achieving a run time of just 5 minutes. oup.com Such a method could be readily adapted for this compound, providing a rapid and powerful tool for quality control.

Gas Chromatography (GC) is generally not a primary method for the analysis of non-volatile and thermally labile compounds like this compound. emrespublisher.com However, with appropriate derivatization to increase volatility, GC could potentially be used for the analysis of specific volatile impurities that may be present from the synthesis process. helsinki.fi

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. researchgate.net CE methods have been successfully developed for the analysis of various statins, including Atorvastatin. researchgate.netnih.gov A typical CE method for Atorvastatin utilizes a fused silica (B1680970) capillary and a background electrolyte containing a buffer such as sodium acetate at a pH of around 6. nih.gov Given that this compound is an ionic compound, CE is a highly suitable technique for its analysis and can offer different selectivity compared to HPLC. unizg.hrnih.gov Micellar electrokinetic chromatography (MEKC), a modification of CE, can be used to separate both charged and neutral impurities simultaneously. researchgate.net

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. shimadzu.com When coupled with a chromatographic separation technique (LC-MS), it provides both retention time and mass-to-charge ratio, offering a high degree of specificity. shimadzu.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic molecules like this compound, allowing the molecule to be ionized directly from solution with minimal fragmentation. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed. For 3-Fluoro Atorvastatin (the free acid, C₃₃H₃₅FN₂O₅), the expected mass of the protonated molecule is approximately 579.25 m/z. The sodium salt would be observed accordingly.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For Atorvastatin, a common fragmentation pathway involves the loss of the side chain. scirp.org A similar pattern would be expected for 3-Fluoro Atorvastatin, with key fragment ions helping to confirm the structure and the position of the fluoro substituent.

Table 2: Predicted ESI-MS/MS Fragmentation Data for 3-Fluoro Atorvastatin

Ion Type Predicted m/z Description
Parent Ion [M+H]⁺ ~579.25 Protonated molecule of 3-Fluoro Atorvastatin
Fragment Ion 1 ~458.2 Loss of the dihydroxyheptanoic acid side chain
Fragment Ion 2 ~440.2 Further fragmentation, possibly loss of water from Fragment 1

| Fragment Ion 3 | ~292.1 | Corresponds to the fluorophenyl-pyrrole core structure |

This table is based on the known fragmentation of Atorvastatin and the calculated mass of the 3-Fluoro derivative. Actual values would need to be confirmed experimentally. nih.govscirp.org

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, typically with an error of less than 5 ppm. scirp.org This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov For this compound, QTOF-MS would be used to confirm its elemental formula (C₃₃H₃₄FN₂NaO₅). synthinkchemicals.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions, providing the highest level of confidence in the compound's identification. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound in both solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of the organic framework of 3-Fluoro Atorvastatin.

¹H NMR: The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. Key diagnostic regions include the aromatic region (approx. 7.0-8.0 ppm) showing signals for the three distinct phenyl rings, and the aliphatic region, which would display characteristic signals for the isopropyl group and the protons of the dihydroxyheptanoate side chain. researchgate.net The coupling constants between adjacent protons help to confirm the connectivity within the side chain.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The broad chemical shift range allows for the resolution of signals for all 33 carbon atoms, from the carbonyl carbons of the amide and carboxylate groups (approx. 160-180 ppm) to the aliphatic carbons of the side chain and isopropyl group (approx. 20-70 ppm). researchgate.net

Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the synthesized structure.

Table 2: Representative Expected Chemical Shifts in ¹H and ¹³C NMR for 3-Fluoro Atorvastatin Structural Moieties

MoietyNucleusExpected Chemical Shift Range (ppm)
Aromatic Rings¹H7.0 - 8.0
Aromatic Rings¹³C110 - 140
Amide & Carboxylate¹³C160 - 180
Dihydroxyheptanoate Chain¹H1.0 - 4.5
Dihydroxyheptanoate Chain¹³C20 - 70
Isopropyl Group¹H~1.5 (d), ~3.3 (sept)
Isopropyl Group¹³C~22, ~26

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the atomic-level structure of crystalline and amorphous solids. nsf.govresearchgate.net For this compound, ssNMR is essential for identifying and distinguishing between different polymorphic forms, which can have different physical properties. researchgate.netnsf.gov

Studies on the closely related Atorvastatin Calcium have demonstrated the utility of ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) ssNMR. acs.orgnih.gov A key finding in these studies is the observation of doubled resonances for many carbon and nitrogen sites, indicating the presence of two crystallographically independent atorvastatin molecules within the asymmetric unit of the crystal lattice. researchgate.netacs.org The differences in chemical shifts for corresponding atoms in the two molecules arise from subtle variations in their conformations and intermolecular interactions within the crystal packing. nsf.gov This technique would be directly applicable to analyzing the sodium salt form of 3-Fluoro Atorvastatin, providing critical information on its crystallinity, polymorphic purity, and molecular packing. researchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a uniquely informative and highly sensitive analytical method. nih.govnanalysis.com The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making its signal exquisitely sensitive to the local electronic environment. researchgate.netjeol.com

For this compound, the ¹⁹F chemical shift provides a direct probe of the fluorophenyl ring. nih.gov Any changes in the solid-state form (polymorphism), formulation, or intermolecular interactions (e.g., hydrogen bonding) will likely result in a measurable change in the ¹⁹F chemical shift. nih.gov This makes ¹⁹F NMR an excellent tool for:

Identifying different polymorphs or amorphous forms , as each form will present a unique fluorine environment and thus a distinct ¹⁹F chemical shift. nih.govnih.gov

Quality control , to ensure consistency between different batches of the drug substance.

Studying drug-excipient interactions in formulated products.

Fast Magic Angle Spinning (MAS) ¹⁹F NMR studies on commercial atorvastatin formulations have shown that different generic versions can be clearly distinguished by their ¹⁹F spectra, highlighting the sensitivity of this technique to the specific solid-state arrangement of the API. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the long-range molecular order in solid materials.

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed.

This analysis yields a precise 3D map of electron density, from which the positions of all atoms (excluding hydrogens, which are typically inferred) can be determined with high precision. This allows for the direct visualization of:

The absolute configuration at the two chiral centers ((3R, 5R)) on the heptanoate (B1214049) side chain. This is achieved through the analysis of anomalous scattering effects. nih.govthieme-connect.de

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

The conformation of the molecule in the solid state.

The detailed intermolecular interactions , such as hydrogen bonding and π-stacking, that define the crystal packing.

While a single-crystal structure for this compound is not publicly available, studies on related compounds like Atorvastatin Calcium have used synchrotron X-ray powder diffraction to determine its crystal structure, revealing a triclinic system with the P1 space group. researchgate.net SCXRD would provide an even more precise picture for the 3-fluoro sodium salt analog.

Table 3: Information Yielded by Single-Crystal XRD Analysis

ParameterDescriptionExample Data (from Atorvastatin Calcium researchgate.net)
Crystal SystemThe basic geometric framework of the crystal.Triclinic
Space GroupThe set of symmetry operations for the unit cell.P1
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=5.45 Å, b=9.89 Å, c=29.66 Å, α=95.75°, β=94.30°, γ=105.33°
Absolute ConfigurationThe spatial arrangement of atoms at chiral centers (e.g., R or S).Unambiguously determined.
Intermolecular InteractionsNon-covalent forces (e.g., hydrogen bonds) holding the crystal together.Precisely mapped.

Powder X-ray Diffraction (PXRD) for Polymorphism and Salt Form Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline materials. It is particularly crucial for identifying and differentiating various polymorphic and salt forms of a drug substance, as these forms can exhibit different physicochemical properties, including solubility and stability. For atorvastatin and its salts, numerous crystalline forms have been identified, each with a unique PXRD pattern defined by characteristic peaks at specific two-theta (2θ) angles. nih.govumw.edu.pl

The analysis of this compound by PXRD allows for the unambiguous identification of its specific crystalline form, ensuring batch-to-batch consistency. The diffraction pattern of a crystalline solid is a unique fingerprint, resulting from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. For instance, different polymorphic forms of atorvastatin sodium salt have been identified with distinct PXRD peaks. google.com While the literature on amorphous atorvastatin calcium shows a lack of sharp peaks, indicating the absence of a long-range crystalline structure, crystalline forms present sharp, intense peaks. researchgate.net The manufacturing process itself can sometimes induce changes in the crystalline structure, such as amorphization, which can be monitored by PXRD. researchgate.net

The table below details known polymorphic forms of the parent compound, Atorvastatin Sodium Salt, which serves as a reference for the type of data obtained for its fluorinated analog.

Table 1: Characteristic PXRD Peaks (2θ) for Atorvastatin Sodium Salt Polymorphs

Polymorphic Form Characteristic Peaks (degrees 2-theta ±0.2)
Form I 4.3, 5.9, 8.7, 11.3, 12.2, 14.2, 19.0, 22.9 google.com
Form II 5.3, 8.3, 18.3 google.com
Form III 5.6, 8.4, 9.5, 14.4, 16.2, 22.7 google.com
Form IV 5.1, 5.7, 6.6, 8.5, 10.3, 13.4, 18.8 google.com
Form V 6.4, 8.1, 9.7, 10.5, 11.6, 18.9, 20.0 google.com
Crystalline Form 6.85, 7.18, 8.33, 19.1, 19.42 google.com

This data is based on Atorvastatin Sodium Salt and is illustrative of the characterization applied to its derivatives.

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of pharmaceutical compounds.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique molecular fingerprint based on the functional groups present. wjpmr.com For a molecule like this compound, FTIR is used to confirm the presence of key functional groups and to investigate potential drug-excipient interactions. researchgate.net The appearance, disappearance, or shift of absorption bands can indicate molecular-level interactions. researchgate.net

The analysis of atorvastatin reveals characteristic absorption bands corresponding to its various functional groups. wjpmr.com First-derivative FTIR spectroscopy has also been employed for the quantitative assessment of atorvastatin in mixtures. nih.gov

Table 2: Key FTIR Absorption Bands for Atorvastatin

Wavenumber (cm⁻¹) Vibrational Mode / Functional Group Reference
3400-3200 O-H Bending wjpmr.com
3363.97 -NH Stretching wjpmr.com
1680-1550 C=O Stretching (Amide) wjpmr.com
1651.12 C=O Stretching wjpmr.com
1315.50 C-N Stretching wjpmr.com

This data is based on the parent Atorvastatin molecule and is representative of the analysis performed on its derivatives.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and provides detailed information about the molecular structure and crystal lattice of a sample. nih.gov This technique is particularly effective for both qualitative and quantitative analysis of atorvastatin in pharmaceutical formulations, often requiring minimal sample preparation. nih.govnih.gov

Raman spectroscopy has been successfully used to identify and quantify different polymorphs of atorvastatin calcium in tablets, where techniques like XRD were hampered by overlapping peaks from excipients. nih.gov Studies have shown that transmission Raman spectroscopy can provide a more distinct detection of the active compound's characteristic peaks compared to back-scattering methods. nih.gov The technique's precision allows for the development of calibration models to determine the concentration of atorvastatin in commercial tablets with a low margin of error. nih.govcapes.gov.br

Table 3: Characteristic Raman Shifts for Atorvastatin Calcium

Raman Shift (cm⁻¹) Assignment Reference
1080 Alkoxide group vibrational mode researchgate.net
424 Main Raman line of Atorvastatin Calcium (ATC) researchgate.net

This data is based on Atorvastatin Calcium and is illustrative of the characterization applied to its derivatives.

Radiochemistry for Labeled Analogs in Research Applications

Radiolabeling atorvastatin analogs with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) enables the use of Positron Emission Tomography (PET) imaging. This powerful molecular imaging technique allows for the non-invasive, quantitative assessment of the drug's distribution and target engagement in living organisms, providing invaluable data for preclinical research. nih.govnih.gov

Synthesizing an ¹⁸F-labeled version of atorvastatin presents a radiochemical challenge, particularly due to the difficulty of ¹⁸F-fluorination on electron-rich aromatic rings. nih.gov Researchers have explored several late-stage labeling strategies to produce [¹⁸F]atorvastatin.

Ruthenium-mediated ¹⁸F-deoxyfluorination: This has emerged as the more reliable and superior method. researchgate.net The process involves the synthesis of a defluoro-hydroxy precursor, which is then coordinated to a ruthenium complex. nih.govnih.gov This precursor undergoes deoxyfluorination using cyclotron-produced [¹⁸F]fluoride. nih.gov Optimization of this procedure has led to an automated synthesis that reliably yields an injectable solution of [¹⁸F]atorvastatin with good molar activity and radiochemical purity greater than 95%. nih.govnih.gov This improved method overcomes previous obstacles like the need for salt additives and complex solvent mixtures. nih.gov

Copper-mediated ¹⁸F-fluorodeboronation: This approach has also been investigated but provides significantly lower and less reliable radiochemical yields (around 2%) compared to the deoxyfluorination strategy (around 19-20%). researchgate.net

Table 4: Summary of ¹⁸F-Deoxyfluorination for [¹⁸F]Atorvastatin Synthesis

Parameter Finding Reference
Method Ruthenium-mediated late-stage ¹⁸F-deoxyfluorination nih.govnih.gov
Precursor Ru-coordinated defluoro-hydroxy atorvastatin derivative nih.govresearchgate.net
Radiochemical Yield (decay-corrected) 19% ± 6% nih.govnih.gov
Molar Activity 65 ± 32 GBq/μmol nih.govnih.gov
Radiochemical Purity > 95% nih.govnih.gov

The availability of [¹⁸F]atorvastatin has enabled detailed preclinical pharmacokinetic studies in animal models, such as rats, to map its biodistribution and confirm its mechanism of action. nih.govnih.gov

Non-Human Tissue Distribution: PET imaging and ex vivo biodistribution studies with [¹⁸F]atorvastatin consistently show that the primary site of uptake is the liver, which is the main organ of action for HMG-CoA reductase inhibitors. nih.govacs.org Negligible uptake is observed in most other tissues, with the exception of excretory pathways like the kidneys and small intestine. nih.govacs.org Interestingly, studies have revealed sex-based differences, with female rats showing approximately 38% higher liver uptake and faster clearance compared to male rats. nih.govacs.org

Receptor Binding: The ultimate goal of a radiolabeled drug is to confirm it engages its intended biological target. In vitro evaluations have demonstrated that [¹⁸F]atorvastatin retains its ability to bind specifically to its target enzyme, HMG-CoA reductase. nih.govacs.org Blocking assays using rat liver sections confirmed this specific binding. nih.govnih.gov Furthermore, autoradiography has shown that [¹⁸F]atorvastatin accumulates significantly more in atherosclerotic plaques compared to healthy vascular tissue, highlighting its potential as a research tool to study statin activity in disease models. nih.govnih.gov

Table 5: Preclinical Findings for [¹⁸F]Atorvastatin

Research Area Key Finding Reference
Primary Target Organ Extensive liver uptake in rats, confirming the primary site of action. nih.govacs.org
Off-Target Accumulation Negligible uptake in non-target tissues beyond excretory organs. nih.govacs.org
Sex Differences Liver uptake was 38 ± 3% higher in female rats than in male rats. nih.govacs.org
Target Engagement Confirmed specific binding to HMG-CoA reductase in rat liver homogenates. nih.govnih.gov
Disease Model Uptake Significantly increased accumulation in atherosclerotic plaques in a rat model. nih.govnih.gov

Q & A

Q. Q1. What analytical methods are recommended for structural characterization of 3-Fluoro Atorvastatin Sodium Salt?

Answer: For structural confirmation, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 19^19F NMR to confirm the fluorinated position and stereochemistry (e.g., provides SMILES and InChI data for fluorinated analogs) .
  • High-Performance Liquid Chromatography (HPLC): Utilize methods optimized for statins, such as a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 235 nm detection, as described in USP methods for Fluvastatin Sodium .
  • Mass Spectrometry (MS): Confirm molecular weight (expected MwM_w: ~580–600 g/mol based on analogs in ) and fragmentation patterns .

Q. Q2. How should this compound be stored to ensure stability?

Answer:

  • Storage Conditions: Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis and oxidation, as recommended for hygroscopic statin salts () .
  • Solubility Considerations: Pre-dissolve in dry DMSO or methanol for experimental use, as solubility data for fluorinated analogs indicate limited aqueous compatibility () .

Advanced Research Questions

Q. Q3. How can researchers optimize synthetic routes for this compound to minimize impurities?

Answer:

  • Key Steps:
    • Fluorination Position Control: Use regioselective fluorinating agents (e.g., Selectfluor®) during pyrrole ring synthesis to avoid byproducts like 2-Fluoro or difluoro analogs ( lists common impurities) .
    • Stereochemical Purity: Employ chiral catalysts or chromatography to isolate the (3S,5R) or (3S,5S) isomers, critical for HMG-CoA reductase inhibition () .
    • Salt Formation: Monitor pH during sodium salt preparation to avoid calcium salt contamination (common in statin synthesis; ) .

Q. Table 1: Common Impurities in Fluorinated Atorvastatin Salts

Impurity NameCAS NumberSource
2-Fluoro Atorvastatin Sodium1346598-86-4Side reaction during fluorination
Difluoro Atorvastatin Calcium693793-53-2Over-fluorination byproduct

Q. Q4. What stability-indicating assays are suitable for evaluating degradation pathways of this compound?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation using:
    • HPLC-DAD: Track peak purity and new impurity peaks (e.g., USP methods in recommend 235 nm detection) .
    • LC-MS/MS: Identify degradation products (e.g., de-fluorinated or oxidized species) .
  • Buffer Compatibility: Use phosphate buffer (pH 6.8) for dissolution testing, as sodium salts may precipitate in low-pH media () .

Q. Q5. How does fluorination at the 3-position affect the pharmacological activity of Atorvastatin analogs?

Answer:

  • Mechanistic Impact: Fluorine’s electronegativity enhances binding to HMG-CoA reductase’s hydrophobic pocket, potentially increasing potency. However, steric effects may reduce bioavailability if the 3-fluoro group disrupts the lactone ring’s conformation () .
  • Comparative Data: Non-fluorinated Atorvastatin Calcium has an IC50_{50} of ~8 nM for HMG-CoA reductase inhibition. Fluorinated analogs require in vitro enzyme assays to quantify changes () .

Q. Q6. How can researchers resolve contradictions in impurity profiles reported across studies?

Answer:

  • Cross-Validation: Compare impurity data from pharmacopeial standards (e.g., USP Atorvastatin RS in ) with in-house HPLC-MS results .
  • Synthesis Pathway Audit: Trace impurities to specific steps (e.g., residual phenylacetic acid derivatives from ) and adjust reaction conditions .

Q. Q7. What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate solubility and logP using tools like Schrödinger Suite or GROMACS, leveraging SMILES data () .
  • Docking Studies: Use AutoDock Vina to model interactions with HMG-CoA reductase, incorporating fluorine’s electrostatic effects () .

Q. Q8. What regulatory guidelines apply to the characterization of this compound as a reference standard?

Answer:

  • ICH Q6A Specifications: Include tests for assay purity (>98%), residual solvents (ICH Q3C), and heavy metals () .
  • USP Compliance: Follow chromatographic protocols for related compounds (e.g., ) and validate methods per ICH Q2(R1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.